molecular formula C19H19N3O2S B3006929 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1396814-15-5

1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone

Cat. No.: B3006929
CAS No.: 1396814-15-5
M. Wt: 353.44
InChI Key: UVBNNAOTYCRVCM-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a complex organic compound that features an indole ring fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzothiazole Formation: The benzothiazole moiety is prepared by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The indole and benzothiazole derivatives are then coupled using a suitable linker, such as an ethanone group, under basic or acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Indolin-1-yl)-2-(benzothiazol-2-yl)ethanone
  • 1-(Indolin-1-yl)-2-(4-methoxyphenyl)ethanone
  • 2-(4-methoxybenzo[d]thiazol-2-yl)-1H-indole

Uniqueness

1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is unique due to the presence of both indole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for further research and development.

Biological Activity

The compound 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a novel synthetic derivative that combines indole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N2OS\text{C}_{17}\text{H}_{18}\text{N}_2\text{OS}

This structure includes an indole ring, a thiazole ring with a methoxy substitution, and an ethanone functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole and thiazole derivatives. The compound has shown significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound against several bacterial strains are summarized in Table 1:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 259233.90
Staphylococcus aureus MRSA0.98
Mycobacterium tuberculosis H37Rv1.00

These results indicate that the compound exhibits strong antibacterial properties, particularly against MRSA, which is a significant concern in clinical settings .

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro assays. The compound demonstrated notable antiproliferative effects against several cancer cell lines.

Case Studies

  • A549 Cells : The compound showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts, indicating selective cytotoxicity towards cancerous cells .
  • MCF7 and HCT116 Cells : In studies involving breast cancer (MCF7) and colon cancer (HCT116) cell lines, the compound exhibited IC50 values ranging from 10 to 25 µM, suggesting moderate to high potency against these cancer types .

The biological activity of the compound can be attributed to its ability to interact with multiple cellular targets. Research indicates that compounds with similar structures often inhibit key signaling pathways involved in cell proliferation and survival, including:

  • EGFR and VEGFR-2 inhibition : These pathways are critical in tumor growth and angiogenesis .
  • Induction of Apoptosis : Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole-thiazole derivatives. Modifications to the substituents on the indole or thiazole rings can significantly impact their pharmacological profiles. For instance:

  • Methoxy Substitution : The presence of methoxy groups has been associated with enhanced lipophilicity and bioactivity against Gram-positive bacteria .
  • Indole Derivatives : Variations in the indole structure can lead to changes in cytotoxicity and selectivity towards different cancer cell lines .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-21(19-20-18-15(24-2)8-5-9-16(18)25-19)12-17(23)22-11-10-13-6-3-4-7-14(13)22/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBNNAOTYCRVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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